Tryptophan, 7-nitro-, hydrochloride, DL-

Description

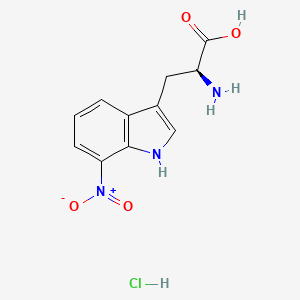

Tryptophan, 7-nitro-, hydrochloride, DL- is a chemically modified derivative of the amino acid tryptophan. Structurally, it features a nitro (-NO₂) group at the 7-position of the indole ring (Figure 1) and exists as a racemic mixture (DL-form) in its hydrochloride salt form. The hydrochloride moiety enhances solubility, making it suitable for biochemical and pharmaceutical studies.

Synthesis of this compound involves nitration of N-acetylated cyclic tautomers derived from tryptophan precursors. For example, nitration of N-methoxycarbonyl-DL-tryptophan methyl ester with fuming nitric acid at -12°C yields the 7-nitro derivative as a minor product (2% yield), alongside the predominant 5-nitro isomer (83% yield) . The low yield of the 7-nitro derivative highlights challenges in regioselective nitration of the indole ring.

Properties

CAS No. |

74051-46-0 |

|---|---|

Molecular Formula |

C11H12ClN3O4 |

Molecular Weight |

285.68 g/mol |

IUPAC Name |

(2S)-2-amino-3-(7-nitro-1H-indol-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H11N3O4.ClH/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14(17)18;/h1-3,5,8,13H,4,12H2,(H,15,16);1H/t8-;/m0./s1 |

InChI Key |

XEZXBBQEZNHUIU-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the nitro group significantly influences synthesis efficiency and chemical behavior:

- Regioselectivity : The 5-position is more reactive toward electrophilic substitution in tryptophan derivatives, leading to higher yields for 5-nitro products. The 7-nitro isomer forms in trace amounts, requiring specialized purification methods .

- Halogenation vs. Nitration : Chlorination reactions (e.g., using lead tetraacetate) produce 6- and 5-chloro derivatives, with lower regioselectivity compared to nitration .

Physicochemical Properties

- Hydrochloride Salts : The hydrochloride form improves aqueous solubility, a feature shared with other tryptophan derivatives like DL-tryptophan ethyl ester hydrochloride .

Q & A

Q. What are the recommended methods for synthesizing DL-7-nitro-tryptophan hydrochloride?

Synthesis typically involves regioselective nitration of DL-tryptophan under controlled conditions (e.g., nitric acid/sulfuric acid mixtures). Post-synthesis purification via recrystallization or reverse-phase HPLC ensures removal of isomers and byproducts. For nitration specificity, temperature and reaction time must be optimized to avoid over-nitration or side reactions .

Q. How can researchers ensure the purity of DL-7-nitro-tryptophan hydrochloride, and which analytical techniques are most effective?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) is standard for purity assessment. Confirmatory methods include mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) for structural verification. Adjusting pH during aqueous extraction can isolate the hydrochloride salt from unreacted precursors .

Q. What are the critical storage conditions to maintain the stability of DL-7-nitro-tryptophan hydrochloride?

Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis. Conduct periodic stability assays (e.g., thermal gravimetric analysis) to monitor degradation. Avoid repeated freeze-thaw cycles to preserve chemical integrity .

Q. Which spectroscopic methods are preferred for structural elucidation of DL-7-nitro-tryptophan hydrochloride?

Use 1H and 13C NMR to confirm nitro-group positioning and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). X-ray crystallography resolves absolute stereochemistry, particularly for distinguishing DL-forms .

Advanced Research Questions

Q. How does DL-7-nitro-tryptophan hydrochloride interact with indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy studies?

The compound may act as a competitive inhibitor by mimicking tryptophan’s indole ring, blocking IDO-mediated kynurenine pathway activation. Assess inhibition via kynurenine ELISA assays in dendritic cell cultures. Dose-response studies should account for potential off-target effects on related enzymes (e.g., TDO) .

Q. What experimental strategies can resolve contradictions in the observed in vitro vs. in vivo efficacy of DL-7-nitro-tryptophan hydrochloride?

Perform pharmacokinetic profiling to evaluate bioavailability and metabolite formation. Use isotopic labeling (e.g., 14C-tryptophan) to track tissue distribution. Parallel experiments in 3D cell models and murine systems under matched metabolic conditions (e.g., oxygen tension) can bridge in vitro-in vivo gaps .

Q. How can computational models optimize the biosynthesis pathways for DL-7-nitro-tryptophan hydrochloride derivatives?

Apply algorithms like ART (Automated Recommendation Tool) to predict pathway efficiency. Train models with existing data on tryptophan derivatives (e.g., 7-methyl or 5-hydroxy analogs) and validate via combinatorial gene expression (e.g., CRISPRi libraries). Prioritize pathways with high flux toward nitro-group incorporation .

Q. What are the methodological considerations when studying the role of DL-7-nitro-tryptophan hydrochloride in serotonin synthesis inhibition?

Use tryptophan hydroxylase (TPH) activity assays with radiolabeled tryptophan (3H/14C) to measure serotonin reduction. Compare potency to known inhibitors (e.g., PCPA methyl ester hydrochloride) . Assess blood-brain barrier permeability using in vitro models (e.g., MDCK cell monolayers) to differentiate central vs. peripheral effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.